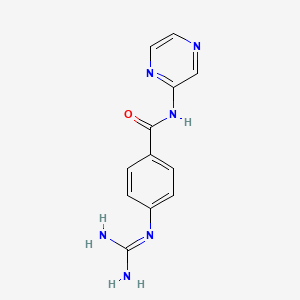
4-Carbamimidamido-N-(2-pyrazinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Guanidino-N-(pyrazin-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidino group attached to a benzamide moiety, with a pyrazinyl substituent. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Guanidino-N-(pyrazin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with pyrazine-2-carboxylic acid under specific conditions. The guanidino group can be introduced using guanidine derivatives. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Guanidino-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidino or pyrazinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Guanidino-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds with biological molecules, while the pyrazinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Guanidino-N-(pyrimidin-2-yl)benzamide: This compound has a pyrimidinyl group instead of a pyrazinyl group.
4-Guanidino-N-(pyridin-2-yl)benzamide: This compound features a pyridinyl group in place of the pyrazinyl group.
Uniqueness
4-Guanidino-N-(pyrazin-2-yl)benzamide is unique due to the presence of the pyrazinyl group, which imparts distinct chemical and biological properties compared to its analogs. The pyrazinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H12N6O |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-(diaminomethylideneamino)-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-12(14)17-9-3-1-8(2-4-9)11(19)18-10-7-15-5-6-16-10/h1-7H,(H4,13,14,17)(H,16,18,19) |
Clé InChI |
IPYKZSWZYCARDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
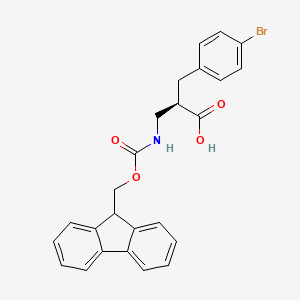
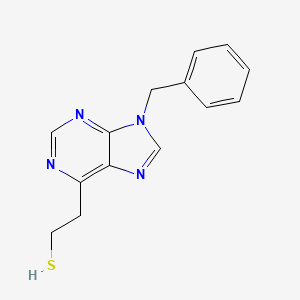

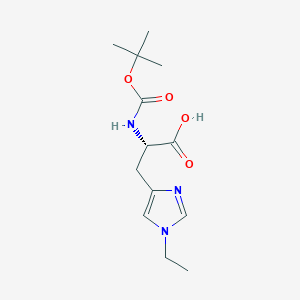
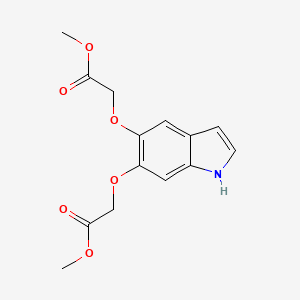
![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
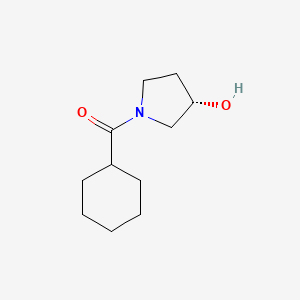

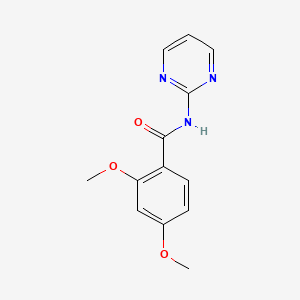

![Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-](/img/structure/B15217625.png)
![Butyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B15217627.png)
